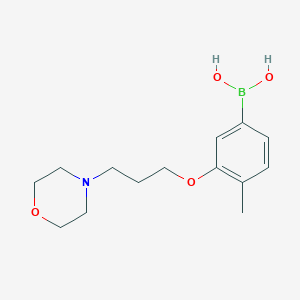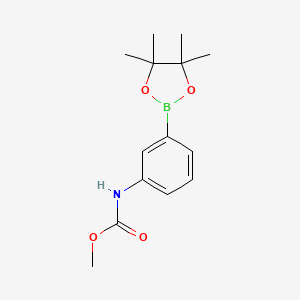
甲基(3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基)氨基甲酸酯
描述
“Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound often involves the use of reagents and catalysts. For instance, it can be synthesized through the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular formula of this compound is C14H19BO4 . The structures of similar compounds have been solved using direct methods such as SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Chemical Reactions Analysis
This compound can be used as a reagent and catalyst in organic synthesis for the production of various compounds . It can also be used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.11 . It has a density of 1.08±0.1 g/cm3 (Predicted), a melting point of 77-81°C (lit.), a boiling point of 355.6±25.0 °C (Predicted), and a refractive index of 1.507 .科学研究应用
Organic Synthesis Intermediates
This compound serves as an intermediate in various organic synthesis processes. It’s particularly useful in reactions that require boric acid ester intermediates with benzene rings . Its stability and reactivity make it suitable for complex synthesis pathways, including glycol protection and asymmetric synthesis of amino acids.
Suzuki Coupling Reactions
In the field of synthetic chemistry, this compound is employed in Suzuki coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, an essential step in creating complex organic molecules, pharmaceuticals, and polymers.
Drug Development
Boric acid compounds, such as this one, are often utilized in drug development as enzyme inhibitors or specific ligand drugs . They have applications in treating tumors, microbial infections, and are being explored in the design of anticancer drugs.
Cancer Research
Specifically, in cancer research, boric acid compounds have been found to induce apoptosis in human colon cancer cells and necrosis in HeLa cells by inducing oxidative stress . This opens up potential therapeutic applications for this compound in oncology.
Fluorescent Probes
The compound’s structure allows it to be used as a fluorescent probe. It can identify various substances, including hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances . This is crucial for biological assays and diagnostic applications.
Crystallographic Studies
Due to its well-defined crystal structure, this compound is suitable for X-ray diffraction studies, which are fundamental in determining the three-dimensional arrangement of atoms in a crystal . This information is vital for understanding molecular interactions and designing new materials.
Electrochemical Properties Research
It has been used to study the synthesis, optical, and electrochemical properties of novel copolymers based on benzothiadiazole and electron-rich arene units . This research is important for developing new materials with specific electronic properties.
Computational Chemistry
The compound’s molecular structure has been analyzed using density functional theory (DFT), which helps predict its reactivity and interaction with other molecules . This is essential for computational drug design and material science.
安全和危害
The safety information for this compound is limited. It is advised to follow correct laboratory practices when handling it, including the use of appropriate personal protective equipment such as gloves, lab coats, and safety goggles . It should be stored in a sealed container, away from oxygen, heat sources, and strong oxidizers. If it comes into contact with skin or eyes, it should be rinsed immediately with plenty of water, and medical assistance should be sought if necessary .
作用机制
Target of Action
Similar compounds have been used as reagents to synthesize quinoxaline derivatives or heterocyclylamine derivatives as pi3 kinase inhibitors . PI3 kinases play a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
It’s likely that it interacts with its targets (such as pi3 kinases) by binding to the active site, thereby inhibiting the kinase’s activity and leading to changes in cellular processes .
Biochemical Pathways
Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate may affect the PI3K/AKT/mTOR pathway, which is a critical signaling pathway in cells. This pathway is involved in cell cycle progression, growth, survival, and metabolism . By inhibiting PI3 kinases, the compound could potentially disrupt these processes.
Result of Action
The molecular and cellular effects of Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate’s action would depend on its specific targets and the pathways it affects. If it acts as a PI3 kinase inhibitor, it could potentially lead to decreased cell growth and proliferation, and increased cell death .
属性
IUPAC Name |
methyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-8-11(9-10)16-12(17)18-5/h6-9H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAMRUWWLIHMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)
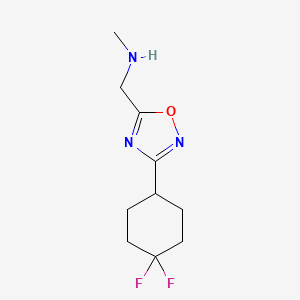
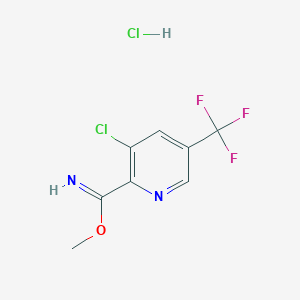



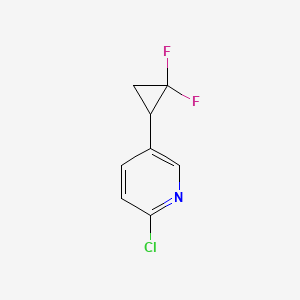
![1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1458557.png)
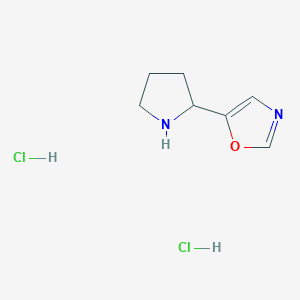
![1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate](/img/structure/B1458559.png)
![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458561.png)

